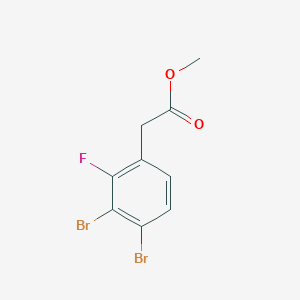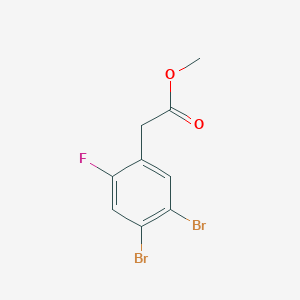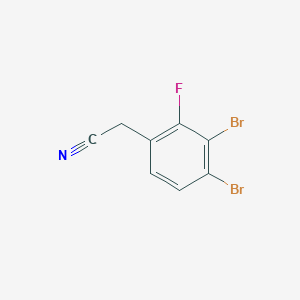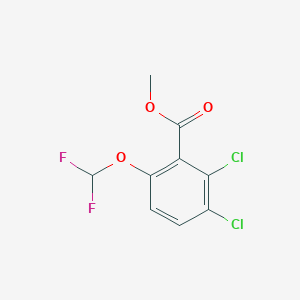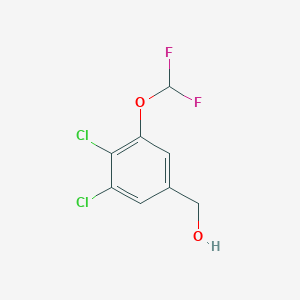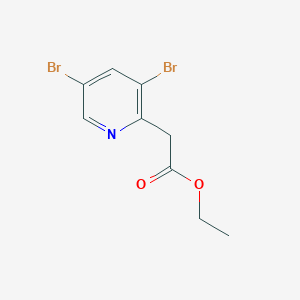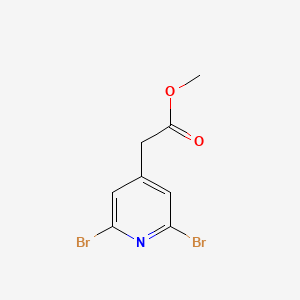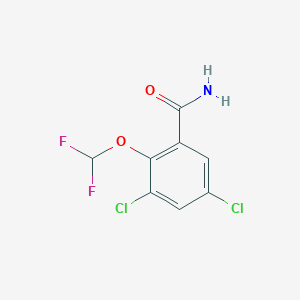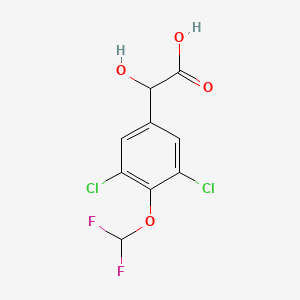
3,5-Dichloro-4-(difluoromethoxy)mandelic acid
説明
3,5-Dichloro-4-(difluoromethoxy)mandelic acid, also known as DCDM, is a synthetic organic compound with a wide range of applications in scientific research. This compound has unique properties that make it a useful tool for a variety of laboratory experiments.
科学的研究の応用
3,5-Dichloro-4-(difluoromethoxy)mandelic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3,5-dichloro-4-hydroxy-3-methoxybenzaldehyde and 4-difluoromethoxy-3-methoxybenzaldehyde. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, this compound has been used in the study of the mechanisms of action of various drugs, such as antifungal agents and anti-inflammatory drugs.
作用機序
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the synthesis of proteins. It is believed that this compound binds to the active sites of these enzymes, preventing them from functioning properly. This inhibition of enzyme activity leads to the inhibition of the synthesis of proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can affect the synthesis of proteins and other cellular components, as well as the expression of certain genes. Additionally, this compound has been shown to have anti-inflammatory and antifungal effects.
実験室実験の利点と制限
One of the advantages of using 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in laboratory experiments is its high solubility in water. This makes it easy to use in a wide range of experiments. Additionally, this compound is relatively stable and can be stored at room temperature for long periods of time.
However, there are also some limitations to using this compound in laboratory experiments. For example, this compound can be toxic in high concentrations and should not be used in experiments involving live cells or organisms. Additionally, this compound is not suitable for use in experiments that require long-term storage of the reaction product.
将来の方向性
The potential applications of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in scientific research are still being explored. Future research may focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research may focus on optimizing the synthesis of this compound and developing new methods for using it in laboratory experiments. Finally, research may explore the use of this compound in the synthesis of new pharmaceuticals and other compounds.
特性
IUPAC Name |
2-[3,5-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(6(14)8(15)16)2-5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHUWZZOFABTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


